molecular formula C20H17N3O3 B3897454 N'-(4-phenoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide

N'-(4-phenoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide

Cat. No.: B3897454
M. Wt: 347.4 g/mol
InChI Key: QJMZXWLMXQIHBH-UHFFFAOYSA-N
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Description

N’-(4-phenoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide is an organic compound that belongs to the class of oxamides Oxamides are a type of amide where the nitrogen atom is bonded to two carbonyl groups

Properties

IUPAC Name

N'-(4-phenoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c24-19(22-14-15-10-12-21-13-11-15)20(25)23-16-6-8-18(9-7-16)26-17-4-2-1-3-5-17/h1-13H,14H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMZXWLMXQIHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-phenoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide typically involves the following steps:

    Formation of the Phenoxyphenyl Intermediate: The phenoxyphenyl group can be synthesized through a nucleophilic aromatic substitution reaction where phenol reacts with a halogenated benzene derivative under basic conditions.

    Formation of the Pyridinylmethyl Intermediate: The pyridinylmethyl group can be synthesized by reacting pyridine with a suitable alkylating agent, such as a halomethyl compound, under basic conditions.

    Coupling Reaction: The final step involves coupling the phenoxyphenyl and pyridinylmethyl intermediates with oxalyl chloride to form the oxamide bond. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of N’-(4-phenoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-phenoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxamide group to amines or other reduced forms using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyphenyl oxides, while reduction may yield phenoxyphenyl amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: As an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-phenoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-phenoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide: Similar structure but with the pyridinyl group attached at a different position.

    N’-(4-phenoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide: Another similar structure with the pyridinyl group attached at a different position.

    N’-(4-phenoxyphenyl)-N-(pyridin-4-ylethyl)oxamide: Similar structure but with an ethyl linker instead of a methyl linker.

Uniqueness

N’-(4-phenoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The combination of the phenoxyphenyl and pyridinylmethyl groups attached to the oxamide core provides a distinct set of properties that can be leveraged in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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